methyl carbamimidate;sulfuric acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl carbamimidate;sulfuric acid can be synthesized through the reaction of methyl isocyanate with sulfuric acid. The reaction typically involves the following steps:

- Methyl isocyanate is reacted with sulfuric acid under controlled temperature conditions.

- The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of carbamimidic acid, methyl ester, sulfate (1:1) involves large-scale reactors where methyl isocyanate and sulfuric acid are combined under optimized conditions to maximize yield and purity. The process includes:

- Continuous feeding of reactants into the reactor.

- Maintaining the reaction temperature and pressure within specific ranges.

- Using purification techniques such as crystallization and filtration to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: methyl carbamimidate;sulfuric acid undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form carbamimidic acid and methanol.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl ester group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used

Major Products Formed:

Hydrolysis: Carbamimidic acid and methanol.

Substitution Reactions: Various substituted carbamimidic acid derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions

Scientific Research Applications

Pharmaceuticals

Methyl carbamimidate; sulfuric acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a methylating agent allows for the introduction of methyl groups into target molecules, which can significantly influence their biological activity. The compound has been utilized in developing drugs that require specific guanidine functionalities.

Case Study: Synthesis of Guanidine Derivatives

Research has demonstrated the effectiveness of methyl carbamimidate; sulfuric acid in synthesizing substituted guanidines, which are crucial for numerous therapeutic applications. For example, its reaction with amines leads to the formation of guanidine derivatives that exhibit significant pharmacological properties .

Agrochemicals

The compound is also employed in producing agrochemicals that enhance crop protection and yield. It is utilized as a precursor for developing herbicides and insecticides, contributing to more efficient agricultural practices.

Case Study: Crop Protection Agents

Studies indicate that methyl carbamimidate; sulfuric acid can be transformed into various active ingredients that improve pest resistance in crops. This application not only aids in increasing agricultural productivity but also promotes sustainable farming practices by reducing reliance on traditional chemical pesticides .

Technical Products

In industrial applications, methyl carbamimidate; sulfuric acid acts as a precursor for synthesizing various technical products used across different sectors. Its unique chemical properties make it suitable for creating specialized materials that require specific functional groups.

Case Study: Synthesis of Specialty Polymers

The compound has been explored for its potential in producing specialty polymers through polymerization reactions. These polymers find applications in coatings, adhesives, and sealants due to their enhanced performance characteristics .

Mechanism of Action

The mechanism of action of carbamimidic acid, methyl ester, sulfate (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a methylating agent, transferring its methyl group to other molecules. This methylation process can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

- Carbamimidic acid, ethyl ester, sulfate (1:1)

- Carbamimidic acid, propyl ester, sulfate (1:1)

- Carbamimidic acid, butyl ester, sulfate (1:1)

Comparison: methyl carbamimidate;sulfuric acid is unique due to its specific methyl ester group, which imparts distinct chemical properties and reactivity compared to its ethyl, propyl, and butyl counterparts. The methyl ester group makes it more reactive in certain substitution and methylation reactions, making it a valuable intermediate in various synthetic processes .

Biological Activity

Methyl carbamimidate; sulfuric acid is a compound of interest in various biological and biochemical applications. This article delves into its biological activity, mechanisms of action, and implications in research and therapeutic contexts.

Chemical Structure and Properties

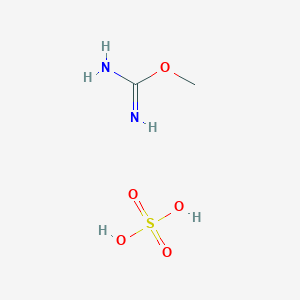

Methyl carbamimidate is derived from carbamic acid and contains a carbamimidate functional group. When combined with sulfuric acid, it forms a salt that enhances its solubility and reactivity. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

- Enzyme Inhibition : Methyl carbamimidate has been shown to inhibit various enzymes, particularly cholinesterases. This inhibition is significant because it can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxicity. Studies have indicated that derivatives of methyl carbamate exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 1.60 to 311.0 µM depending on the specific structure of the compound .

- Oxidative Stress Induction : Exposure to methyl carbamimidate can lead to the generation of reactive oxygen species (ROS), which may compromise cellular integrity and function. For instance, studies have demonstrated that certain carbamate compounds induce oxidative stress in human endothelial cells, leading to DNA damage and apoptosis .

- Genotoxicity : The compound has been implicated in genotoxic effects, as evidenced by increased sister chromatid exchange frequency and micronuclei induction in cell lines exposed to varying concentrations. Such findings highlight the potential risks associated with exposure to methyl carbamimidate in both environmental and clinical settings .

Case Study 1: Toxicity in Mammalian Cells

A study involving CHO-K1 cells revealed that exposure to methyl carbamimidate resulted in significant cytotoxic effects, with an estimated LC50 value of 0.42 mM. The maximum DNA damage was observed at 1.08 mM concentration, indicating a concentration-dependent relationship between exposure levels and cellular viability .

Case Study 2: Environmental Impact

Research has shown that methyl carbamate residues are prevalent in agricultural runoff, affecting aquatic ecosystems. A study assessing the fate of N-methyl carbamate pesticides in tropical water systems highlighted the degradation pathways leading to the accumulation of toxic metabolites like monomethylamine . This underscores the environmental implications of methyl carbamimidate usage in agriculture.

Table 1: Inhibition Potency of Methyl Carbamate Derivatives on AChE and BChE

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 |

| Various N,N-disubstituted thio-carbamates | AChE/BChE | 1.60 - 311.0 |

Table 2: Genotoxic Effects Induced by Methyl Carbamate Compounds

| Compound | Cell Line | Concentration (µg/ml) | Effect Observed |

|---|---|---|---|

| Carbofuran | CHO-K1 | 10 - 100 | Increased sister chromatid exchange |

| Pirimicarb | CHO-K1 | 10 - 300 | Chromosomal aberrations |

| Aldicarb | CHO-K1 | Varies | Concentration-dependent cytotoxicity |

Properties

IUPAC Name |

methyl carbamimidate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFRYRPNRLLJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29427-58-5, 2440-60-0 (Parent) | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29427-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024285390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1067467 | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-05-9, 24285-39-0, 29427-58-5 | |

| Record name | O-Methylisourea hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24285-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024285390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylisourea sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-methylisourea hydrogen.sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary synthetic application of O-Methylisourea Sulfate highlighted in the research?

A1: O-Methylisourea Sulfate is primarily used as a reagent for introducing guanidine groups into molecules. This is exemplified by its reaction with amines to yield substituted guanidines. [1, 2, 3] This property is particularly useful in synthesizing compounds like creatine and various N-substituted guanidines and pyrimidines. [1, 2, 3]

Q2: Can you provide an example of a specific synthetic route utilizing O-Methylisourea Sulfate?

A2: One example is the synthesis of Creatine Monohydrate. Researchers reacted O-Methylisourea Sulfate with Sarcosine Sodium Salt to obtain Creatine Monohydrate. This method was highlighted for its moderate reaction conditions and ease of operation. [3, 5]

Q3: Are there any analytical techniques mentioned in the research related to O-Methylisourea Sulfate reactions?

A3: Yes, Thin Layer Chromatography (TLC) is mentioned as a technique to monitor the synthesis of Creatine Monohydrate using O-Methylisourea Sulfate. This method helps optimize reaction conditions and diagnose the reaction progress. [5] Additionally, researchers employed mass spectrometry techniques, specifically Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with liquid chromatography, to analyze peptides derivatized with isotopically labeled O-Methylisourea. [4]

Q4: Beyond its use in synthesizing specific compounds, does the research explore other applications of O-Methylisourea Sulfate?

A4: Yes, one research paper explored the use of isotopically labeled O-Methylisourea (13C and 15N2) for guanidination. This derivatization strategy, coupled with mass spectrometry, enabled the characterization and relative quantification of protein mixtures. [4]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.